molecular formula C7H2BrF4N3 B3048702 1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene CAS No. 180293-27-0

1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene

Cat. No.: B3048702
CAS No.: 180293-27-0
M. Wt: 284.01 g/mol
InChI Key: RWPWUXNJOPUZBD-UHFFFAOYSA-N
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Description

1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene is an organic compound with the molecular formula C7H2BrF4N3. This compound is characterized by the presence of an azido group (-N3) and a bromomethyl group (-CH2Br) attached to a tetrafluorobenzene ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene typically involves the following steps:

    Bromination: The starting material, 2,3,5,6-tetrafluorotoluene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 4-bromomethyl-2,3,5,6-tetrafluorotoluene.

    Azidation: The bromomethyl derivative is then treated with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) to replace the bromine atom with an azido group, yielding this compound.

Chemical Reactions Analysis

1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, forming corresponding substituted products.

    Click Chemistry: The azido group readily participates in click chemistry reactions with alkynes to form stable triazole linkages.

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Common reagents and conditions used in these reactions include polar aprotic solvents (e.g., DMF), catalysts (e.g., Pd/C), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene has several scientific research applications:

    Bioconjugation Chemistry: It is used as a reagent in bioconjugation to link biomolecules through click chemistry and nucleophilic substitution reactions.

    Protein Labeling and Modification: The compound is employed in protein labeling and modification, allowing the attachment of fluorophores, affinity tags, or other probes to proteins for visualization and purification.

    Cross-linking Reagents: Its bifunctional nature makes it useful as a cross-linking reagent to study protein-protein and protein-DNA interactions.

Mechanism of Action

The mechanism of action of 1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene involves its reactive functional groups. The azido group can undergo cycloaddition reactions with alkynes, forming triazole linkages, while the bromomethyl group can participate in nucleophilic substitution reactions. These reactions enable the compound to form stable covalent bonds with various biomolecules, facilitating its use in bioconjugation and cross-linking applications.

Comparison with Similar Compounds

1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene can be compared with similar compounds such as:

    1-Azido-4-(bromomethyl)benzene: Lacks the fluorine atoms, making it less electron-withdrawing and potentially less reactive in certain reactions.

    1-Azido-4-(chloromethyl)-2,3,5,6-tetrafluorobenzene: Contains a chloromethyl group instead of a bromomethyl group, which may affect its reactivity and the types of nucleophiles it can react with.

    1-Azido-4-(bromomethyl)-2,3,5,6-tetrafluorotoluene: Similar structure but with a methyl group, which can influence its steric and electronic properties.

The presence of fluorine atoms in this compound makes it unique by increasing its electron-withdrawing capacity, thereby enhancing its reactivity in certain chemical reactions.

Properties

IUPAC Name

1-azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4N3/c8-1-2-3(9)5(11)7(14-15-13)6(12)4(2)10/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPWUXNJOPUZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445841
Record name 1-azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180293-27-0
Record name 1-azido-4-(bromomethyl)-2,3,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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